(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structural features and potential biological activities. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. The specific compound in question is notable for its acetic acid moiety, which may enhance its solubility and bioavailability.
The compound is synthesized through various chemical processes involving precursors such as 3-methylquinoxaline-2-one and acetic acid derivatives. These precursors are typically derived from readily available starting materials in organic synthesis.
This compound can be classified under:
The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid generally involves multi-step reactions. A common method includes the following steps:
The molecular structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid can be represented as follows:
This structure features:
Key structural data include:
The compound can participate in various chemical reactions, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH). For example, esterification may occur under acidic conditions, while decarboxylation may require heating.
The mechanism of action for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in biological systems is primarily linked to its interaction with specific molecular targets:
In vitro studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines and have potential as anticonvulsants.
Spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) are commonly used to characterize this compound, confirming the presence of functional groups and structural integrity.
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid has several potential applications in scientific research:
The synthesis of quinoxaline derivatives has evolved significantly toward environmentally benign protocols, particularly for functionalizing the 3-methylquinoxalin-2(1H)-one core. Modern approaches emphasize aqueous reaction media and catalyst recyclability, reducing reliance on volatile organic solvents. A notable method involves the condensation of o-phenylenediamine with sodium pyruvate in aqueous acetic acid, achieving yields >90% under mild conditions (room temperature, 30 minutes) [2] [5]. This approach eliminates halogenated solvents and minimizes energy consumption compared to traditional reflux methods.
Further functionalization at the N1 position employs atom-economical alkylation using ethyl 2-bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base. Tetra-n-butylammonium bromide (TBAB) serves as a phase-transfer catalyst, enabling 72% yield of the key intermediate ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate after 24 hours at room temperature [2]. Catalyst recycling studies confirm TBAB retains efficacy over three cycles with <5% activity loss, enhancing process sustainability [4] [10].
Table 1: Green Synthesis Optimization for Key Intermediates
Reaction Step | Conditions | Catalyst/Base | Yield (%) | E-factora |
---|---|---|---|---|
Quinoxalinone formation | H₂O/AcOH, RT, 0.5h | None | 91 | 1.2 |
N-Alkylation | DMF, K₂CO₃, RT, 24h | TBAB (5 mol%) | 72 | 3.8 |
Hydrazide formation | EtOH, reflux, 3h | None | 77 | 2.1 |
a Environmental factor (kg waste/kg product)
Efficient access to (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid leverages one-pot sequential reactions that avoid intermediate isolation. A streamlined three-step cascade starts with quinoxalinone synthesis, followed by N-alkylation and hydrolysis under basic conditions:
This cascade achieves 85% overall yield with minimal purification, demonstrating exceptional convergence. Critical to selectivity is the pH-controlled hydrolysis (pH 10-12), which prevents decarboxylation or quinoxaline ring degradation [9]. Alternative pathways using diethyl malonate derivatives enable synthesis of more complex analogs like diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM) via hydrazide coupling, showcasing the versatility of this core for generating combinatorial libraries [2].
Table 2: Multi-Step Synthesis Optimization for Target Compound
Step Sequence | Reagents/Conditions | Time (h) | Yield per Step (%) | Overall Yield (%) |
---|---|---|---|---|
Quinoxalinone formation | Na pyruvate, HCl (4N), RT | 0.5 | 91 | 85 |
N-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, RT | 24 | 72 | |
Ester hydrolysis | NaOH, EtOH/H₂O (1:1), RT | 3 | >95 |
Microwave irradiation revolutionizes the synthesis of quinoxaline-acetic acid hybrids by accelerating reaction kinetics and improving regioselectivity. N-Alkylation of 3-methylquinoxalin-2(1H)-one with ethyl bromoacetate under microwave conditions (100°C, 150 W) completes in 20 minutes versus 24 hours conventionally, boosting yields to 89% [10]. This method suppresses di-alkylation byproducts through uniform heating, maintaining selectivity for the N1-position.
For hydrolysis, microwave-assisted saponification (NaOH, ethanol-water, 80°C, 300 W) reduces reaction time from 3 hours to 15 minutes while achieving quantitative conversion [10]. The rapid energy transfer minimizes acid degradation, preserving the labile quinoxalinone ring. These protocols enable library synthesis of derivatives like 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide in under 1 hour total processing time, facilitating rapid SAR exploration.
Table 3: Conventional vs. Microwave-Assisted Synthesis Comparison
Reaction | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
N-Alkylation | 24h, RT, 72% yield | 20 min, 100°C, 89% yield | 72x faster, +17% yield |
Ester hydrolysis | 3h, RT, 95% yield | 15 min, 80°C, >99% yield | 12x faster, +4% yield |
Hydrazide formation | 24h, RT, 77% yield | 30 min, 90°C, 93% yield | 48x faster, +16% yield |
Phase-transfer catalysts (PTCs) and heterogeneous bases are pivotal for efficient N-alkylation. Tetrabutylammonium bromide (TBAB) enhances the solubility of potassium carbonate in DMF, facilitating nucleophilic attack at C1 of the quinoxalinone ring. This system achieves 72-78% yields with catalyst loadings as low as 5 mol% [2] [4]. Alternative catalysts include:
Cyclization reactions exploit Lewis acid catalysts like zinc chloride to construct fused quinoxalines from the acetic acid derivative. For example, coupling with ortho-amino aldehydes generates tricyclic systems relevant to VEGFR-2 inhibition [8]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) further diversifies the scaffold, enabling "click" access to triazole conjugates with potential anticancer activity [8].
Table 4: Catalytic Systems for N-Alkylation of Quinoxalinone
Catalyst System | Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
K₂CO₃/TBAB (5 mol%) | DMF, RT, 24h | 24h | 72 | High selectivity |
Cs₂CO₃ (solvent-free) | 80°C, 6h | 6h | 82 | No organic solvent |
PEG-400/H₂O | Reflux, 8h | 8h | 68 | Biodegradable catalyst |
KOH (microwave) | 100°C, 150W, 0.5h | 30 min | 90 | Energy-efficient |
Wang resin and Rink amide linkers enable solid-phase synthesis of diverse (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives. The carboxylic acid functionality anchors to resin via ester or amide linkages, permitting sequential modification:
This approach generates libraries like diethyl malonate hybrids and arylhydrazone derivatives with purities >90% (HPLC). A representative 96-member library synthesized via this protocol included MQOAHM analogs showing promising binding to SARS-CoV-2 main protease (-7.0 kcal/mol) [3] [8]. Cleavage conditions (TFA/DCM) preserve the quinoxaline core integrity, with isolated yields averaging 85% per derivative.
Table 5: Solid-Phase Synthesis Parameters for Combinatorial Libraries
Synthetic Step | Reagents | Conditions | Yield/Purity |
---|---|---|---|
Resin loading | DIC/DMAP, DCM | RT, 2h | 0.8 mmol/g loading |
Ester → Hydrazide | N₂H₄·H₂O, EtOH | 60°C, 2h | >95% conversion |
Hydrazone formation | R-CHO, AcOH cat. | RT, 12h | 92% purity (HPLC) |
Amide coupling | R-COOH, HATU, DIPEA | RT, 3h | 95% purity (HPLC) |
Cleavage | TFA/DCM (1:1) | RT, 1h | 85% isolated yield |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1